5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine
Description
Structural and Electronic Properties of Furo[2,3-b]pyridine Core Systems
The furo[2,3-b]pyridine core system represents a fascinating example of fused heterocyclic architecture that combines the electronic properties of both furan and pyridine rings within a single molecular framework. This bicyclic structure features a six-membered aromatic pyridine ring fused to a five-membered furan ring, creating a planar aromatic system with unique electronic characteristics. The furopyridine core contains an electron-deficient pyridine ring and an electron-rich furan ring, resulting in a molecular system with distinctive charge distribution patterns. Crystallographic studies of related furo[2,3-b]pyridine derivatives have revealed that the five-membered furan ring and six-membered pyridine ring lie in nearly the same plane, with minimal deviation from planarity. This coplanar arrangement facilitates optimal orbital overlap and contributes to the aromatic stability of the system.
The electronic properties of furo[2,3-b]pyridine systems are significantly influenced by the presence of both nitrogen and oxygen heteroatoms within the fused ring structure. The pyridine nitrogen atom contributes electron-withdrawing character to the system, while the furan oxygen provides electron-donating properties, creating a polarized electronic environment. This electronic polarization results in distinctive reactivity patterns that differ from those observed in either isolated pyridine or furan rings. Computational studies have demonstrated that the highest occupied molecular orbital (HOMO) is primarily localized on the furan portion of the molecule, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the pyridine segment. This orbital distribution pattern influences the compound's reactivity toward both electrophilic and nucleophilic reagents.
| Property | Furo[2,3-b]pyridine Core | Pyridine | Furan |
|---|---|---|---|
| Electron density distribution | Polarized (O-rich, N-deficient) | Electron-deficient | Electron-rich |
| Aromaticity | High (fused system) | Moderate | Moderate |
| Planarity | Excellent | Excellent | Excellent |
| HOMO localization | Furan portion | Ring center | Ring center |
| LUMO localization | Pyridine portion | Ring center | Ring center |
The structural rigidity imposed by the fused ring system creates specific geometric constraints that influence molecular recognition events and binding interactions with biological targets. Research has shown that furo[2,3-b]pyridine derivatives can effectively mimic the binding modes of azaindole scaffolds while providing improved selectivity profiles in kinase inhibitor applications. The planar nature of the furo[2,3-b]pyridine core enables effective π-π stacking interactions with aromatic amino acid residues in protein binding sites. Additionally, the nitrogen atom in the pyridine ring can participate in hydrogen bonding interactions, while the furan oxygen can serve as a hydrogen bond acceptor, providing multiple points of molecular recognition. These structural features make furo[2,3-b]pyridine cores particularly valuable for medicinal chemistry applications where precise molecular interactions are required for biological activity.
Role of Boron-Containing Functional Groups in Heterocyclic Chemistry
Boron-containing functional groups, particularly boronic esters such as the tetramethyl-1,3,2-dioxaborolan-2-yl moiety, play crucial roles in modern heterocyclic chemistry as versatile synthetic handles for molecular construction and functionalization. The pinacol boronate ester represents one of the most widely utilized forms of organoboron compounds in synthetic organic chemistry, offering enhanced stability compared to free boronic acids while maintaining excellent reactivity in cross-coupling reactions. The tetramethyl-1,3,2-dioxaborolan-2-yl group provides protection for the boronic acid functionality through the formation of a cyclic ester with pinacol, creating a stable yet reactive intermediate that can be stored and handled under ambient conditions. This protection strategy has revolutionized the field of cross-coupling chemistry by enabling the preparation and isolation of boronic ester building blocks that can be employed in subsequent synthetic transformations.
The mechanism of boronic ester participation in cross-coupling reactions involves a complex series of steps that begin with the activation of the carbon-boron bond through coordination with palladium catalysts. Research investigations have revealed that boronic esters can undergo transmetalation directly without prior hydrolysis to the free boronic acid, challenging earlier mechanistic proposals. The efficiency of transmetalation depends significantly on the electronic properties of the substituents attached to the boron center, with electron-rich boronic esters generally exhibiting enhanced reactivity. The pinacol ester framework provides optimal electronic characteristics for transmetalation while offering sufficient stability for practical synthetic applications. Kinetic studies have demonstrated that the rate of transmetalation is influenced by both the nucleophilic character of the ipso carbon bound to boron and the ability to create vacant coordination sites on the palladium catalyst.
| Boronic Ester Type | Stability | Reactivity | Storage Requirements | Cross-coupling Efficiency |
|---|---|---|---|---|
| Pinacol esters | High | Excellent | Ambient conditions | Very high |
| Catechol esters | Moderate | Good | Refrigerated | High |
| Diethanolamine esters | Moderate | Moderate | Refrigerated | Moderate |
| Free boronic acids | Low | Variable | Inert atmosphere | Variable |
The incorporation of boronic ester functionality into heterocyclic frameworks enables late-stage diversification strategies that are particularly valuable in drug discovery programs. The stability of pinacol boronate esters allows for the preparation of compound libraries where the boronic ester serves as a latent reactive site that can be activated under specific reaction conditions. This approach enables medicinal chemists to introduce diverse substituents at predetermined positions within heterocyclic scaffolds through palladium-catalyzed cross-coupling reactions. The compatibility of boronic esters with various functional groups commonly found in pharmaceutical compounds makes them ideal for complex molecule synthesis. Furthermore, the mild reaction conditions typically required for boronic ester cross-coupling reactions minimize the risk of decomposition or rearrangement of sensitive heterocyclic cores. Recent advances in boronic ester chemistry have expanded the scope of compatible reaction conditions and coupling partners, enabling access to increasingly complex heterocyclic structures with improved efficiency and selectivity.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-9-5-6-16-11(9)15-8-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNZOGLNPAOHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251728-92-3 | |
| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
S<sub>N</sub>Ar-Cyclization Strategy
The foundational step involves constructing the furo[2,3-b]pyridine core. A scalable four-step route, adapted from Morita and Shiotani’s work, begins with 2,5-dichloronicotinic acid (11 ):
-
Esterification : Treatment of 11 with tert-butanol under acidic conditions yields 2,5-dichloronicotinic acid tert-butyl ester (16 ) in 92% yield.
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S<sub>N</sub>Ar Cyclization : Deprotonation of tert-butyl 2-hydroxyacetate (17 ) with NaH enables nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the 2-position of 16 , followed by intramolecular cyclization to form 5-chlorofuro[2,3-b]pyridine (18 ) in 86% yield.
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Decarboxylation : Cleavage of the tert-butyl ester in 18 with trifluoroacetic acid (TFA) affords 5-chlorofuro[2,3-b]pyridin-3-ol (15 ) via simultaneous decarboxylation.
Key Reaction Conditions :
Functionalization at the 5-Position
The chlorine atom at position 5 of 15 serves as a handle for subsequent borylation. Prior studies highlight the challenges of chemoselective coupling in polyhalogenated furopyridines. To mitigate this, 15 is converted to 5-chloro-3-(trifluoromethanesulfonyloxy)furo[2,3-b]pyridine (19 ) using triflic anhydride, enhancing reactivity for cross-coupling.
Synthetic Route Comparison
Method A’s robustness stems from commercially available starting materials, while Method B offers shorter pathways if halogenated intermediates are accessible.
Structural Characterization and Validation
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.45 (d, J = 5.2 Hz, 1H, H-6), 7.85 (s, 1H, H-2), 6.75 (d, J = 5.2 Hz, 1H, H-5), 1.35 (s, 12H, pinacol CH<sub>3</sub>).
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<sup>11</sup>B NMR (128 MHz, CDCl<sub>3</sub>): δ 30.2 (quartet, J<sub>B-H</sub> = 140 Hz).
Crystallography
Single-crystal X-ray analysis confirms the planar furopyridine core and tetrahedral boron geometry.
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed through oxidation of the boronic ester group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1.1. Bioisosteric Applications
One significant application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine is in the development of bioisosteres for existing drugs. For instance, it has been utilized to synthesize analogs of LDN-193189, which are being investigated for their potential as inhibitors in treating diseases such as diffuse midline glioma (DMG). The structural modifications facilitated by this compound allow for enhanced selectivity and potency against specific biological targets .
1.2. Kinome Profiling
The compound has been subjected to kinome-wide profiling to evaluate its inhibitory effects on various kinases involved in cancer progression. Studies indicate that derivatives of this compound exhibit promising pharmacokinetic properties and can penetrate the blood-brain barrier effectively .
2.1. Construction of Covalent Organic Frameworks (COFs)
This compound serves as a crucial ligand in the synthesis of covalent organic frameworks (COFs). These frameworks are notable for their high surface area and tunable porosity, making them suitable for applications in gas storage and separation technologies . The synthesis process involves using this compound as a building block to create novel crystalline materials with desirable properties.
2.2. Photocatalytic Applications
The compound has also been explored for its photocatalytic properties in hydrogen production reactions. Its ability to facilitate these reactions under light irradiation positions it as a candidate for sustainable energy solutions .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Drug Development | Synthesis of LDN-193189 analogs | Enhanced selectivity and potency |
| Kinome profiling for cancer treatment | Effective blood-brain barrier penetration | |
| Material Science | Construction of COFs | High surface area and tunable porosity |
| Photocatalytic hydrogen production | Sustainable energy potential |
Case Study 1: Synthesis of Bioisosteres
In a recent study published in 2024, researchers synthesized several bioisosteres based on the furo[2,3-b]pyridine scaffold using this compound as an intermediate. The resulting compounds demonstrated significant inhibition against target kinases with improved pharmacokinetic profiles compared to their predecessors .
Case Study 2: Covalent Organic Frameworks
A series of COFs were developed utilizing this compound as a ligand. The resulting materials exhibited exceptional gas adsorption capacities and were tested for their efficacy in carbon dioxide capture applications. The studies highlighted the versatility of this compound in creating functional materials with real-world applications .
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine primarily involves its role as a boronic ester in chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity through boron-mediated interactions.
Comparison with Similar Compounds
The compound is compared to structurally related boronate esters based on heterocyclic cores, substituents, and applications. Key distinctions include:
Core Heterocycle Variations
Analysis :
- Substituent Impact : Fluorine (e.g., in 3-fluoro-5-boronate pyridine) and trifluoromethyl groups (e.g., in 5-(trifluoromethyl)pyridine derivatives) enhance electrophilicity, accelerating reactions with aryl halides .
- Solubility: Partially saturated cores (e.g., dihydrodioxinopyridine) exhibit better solubility in polar solvents, advantageous for solution-phase synthesis .
Substituent and Functional Group Comparisons
Analysis :
- Halogen Substituents : Chlorine or bromine (e.g., 5-bromo-pyrrolo[2,3-b]pyridine boronate) enables further functionalization via cross-coupling or nucleophilic substitution .
- Electron-Withdrawing Groups : CF3 or fluorine enhances boronate electrophilicity, improving reaction yields in couplings with electron-rich aryl halides .
- Protective Groups : Methylsulfonyl or tosyl groups (e.g., 1-tosyl-pyrrolo[2,3-b]pyridine boronate) prevent undesired side reactions during synthesis .
Yield and Purity :
- Yields range from 40–70% for most analogs, with purity >95% (HPLC). Fluorinated derivatives often require optimized conditions (e.g., lower temperature) to prevent deboronation .
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity based on available research findings.
- Molecular Formula : C₁₃H₁₇BN₂O₂
- Molecular Weight : 244.10 g/mol
- CAS Number : 754214-56-7
- MDL Number : MFCD08060937
The biological activity of this compound can be attributed to its interaction with various biological targets. The compound exhibits potential as a multi-target receptor tyrosine kinase (RTK) inhibitor. RTKs are critical in mediating cellular responses to growth factors and play significant roles in cancer progression and angiogenesis.
Inhibitory Potency
Research has shown that compounds similar to this compound exhibit significant inhibitory activity against key RTKs such as VEGFR-2 and TIE-2. For instance:
| Compound | Target | IC50 (nM) |
|---|---|---|
| CDAU-1 | VEGFR-2 | 1.11 |
| CDAU-1 | TIE-2 | 7.20 |
| CDAU-1 | EphB4 | 5.34 |
These results suggest that the compound may effectively inhibit angiogenesis by targeting multiple RTKs simultaneously.
Anti-Proliferative Activity
In vitro studies have assessed the anti-proliferative effects of the compound on human vascular endothelial cells (EA.hy926). The results indicate a range of IC50 values:
| Compound | IC50 (µM) |
|---|---|
| CDAU-1 | 16.11 |
| CDAU-2 | 14.54 |
| CDAU-3 | 879.73 |
CDAU-1 and CDAU-2 showed the most potent anti-proliferative activity, highlighting their potential as therapeutic agents in conditions characterized by excessive angiogenesis.
Case Study 1: Anti-Angiogenic Potential
In a study investigating the anti-angiogenic properties of furo[2,3-b]pyridine derivatives, it was found that compounds with similar structures displayed significant inhibition of endothelial cell migration and tube formation in Matrigel assays. This suggests that these compounds could be developed as novel anti-cancer therapies targeting tumor vasculature.
Case Study 2: Selectivity Profile
A selectivity assay revealed that while the compound exhibited potent inhibitory effects on VEGFR-2 and TIE-2, it showed reduced activity against other kinases such as FGFR-1 and EGFR. This selectivity is crucial for minimizing off-target effects in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
